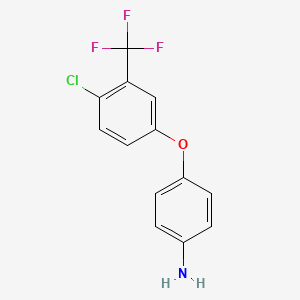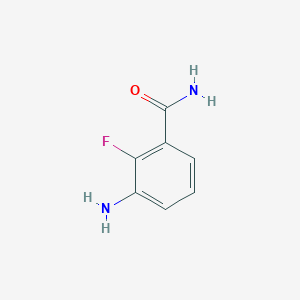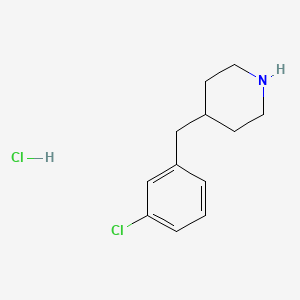![molecular formula C10H20Cl2N2 B3034162 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride) CAS No. 1415562-71-8](/img/structure/B3034162.png)
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride)
Descripción general
Descripción
The compound 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride) is closely related to the 3,7-diazabicyclo[3.3.1]nonane scaffold, which is known for its interaction with nicotinic acetylcholine receptors (nAChRs). This scaffold is significant in the development of ligands with higher affinities and subtype selectivity for nAChRs, particularly the α4β2(∇) subtype .
Synthesis Analysis
The synthesis of related 3,7-diazaspiro derivatives has been explored through the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile. This process involves the reaction with primary amines and formaldehyde in boiling ethanol, resulting in mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro derivatives and their ammonium salts, which can be isolated after acidification of the reaction mixture . Although the specific synthesis of 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride) is not detailed, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of the 3,7-diazabicyclo[3.3.1]nonane scaffold, which is related to the compound , is characterized by the presence of two nitrogen atoms that are critical for its interaction with nAChRs. The nature of the hydrogen bond acceptor (HBA) system, such as carboxamide, sulfonamide, or urea, significantly affects the interaction with nAChR .
Chemical Reactions Analysis
The chemical reactivity of the 3,7-diazabicyclo[3.3.1]nonane scaffold is influenced by the substituents attached to it. For instance, compounds with small alkyl chains or un-substituted hetero-aryl groups showed strong agonistic profiles when interacting with nAChRs. In contrast, aryl substituents shifted the compounds towards partial agonism or antagonism .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride) are not explicitly provided in the papers, the properties of similar compounds suggest that the presence of different HBA systems and substituents can significantly influence the affinity and selectivity for nAChR subtypes. The electrophysiological responses of these compounds also vary, indicating diverse activation profiles depending on the molecular structure .
Aplicaciones Científicas De Investigación
Improved Synthetic Methods
A study by Ji Zhiqin (2004) highlighted an improved synthesis method for diazaspiro nonanes, including compounds similar to 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride, demonstrating higher efficiency and better yield through a series of nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction processes (Ji Zhiqin, 2004).
Synthesis of Derivatives
Research conducted by A. Farag et al. (2008) elaborated on the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives. This synthesis was achieved via cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, showcasing the compound's versatility in creating structurally complex molecules (A. Farag, Y. M. Elkholy, K. A. Ali, 2008).
Medicinal Chemistry Applications
A series of studies have explored the structure-property relationship and synthesis of diazaspiro[4.4]nonane derivatives for potential anticonvulsant applications and their structure-activity relationship, further demonstrating the chemical's relevance in developing pharmaceutical agents (A. Lazić et al., 2017). Additionally, novel derivatives have been investigated for their potential in inhibiting osteoclast activities, presenting a unique avenue for osteoporosis treatment without affecting bone formation, highlighting the compound's therapeutic potential (Lucile Mounier et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
7-cyclopropyl-2,7-diazaspiro[3.5]nonane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH/c1-2-9(1)12-5-3-10(4-6-12)7-11-8-10;;/h9,11H,1-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGJHDDEYWYBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC3(CC2)CNC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





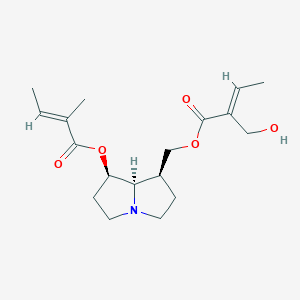
![1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine](/img/structure/B3034084.png)

![3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B3034087.png)
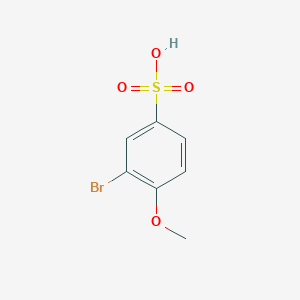
![3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034089.png)
